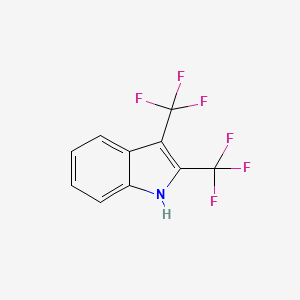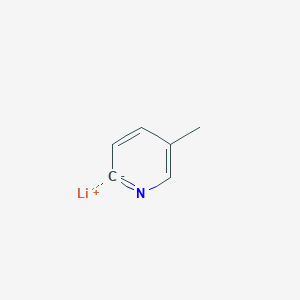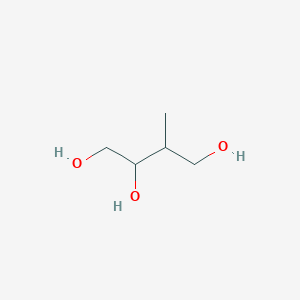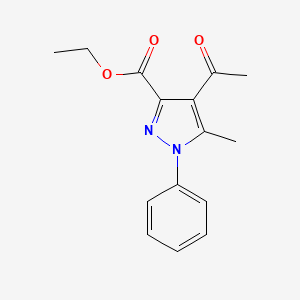![molecular formula C13H28GeO3 B14508352 Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane CAS No. 63288-68-6](/img/structure/B14508352.png)
Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane is an organogermanium compound characterized by the presence of an oxirane (epoxide) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane typically involves the reaction of triethylgermanium chloride with a suitable epoxide-containing reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and characterization using techniques like NMR spectroscopy and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced under specific conditions to yield different organogermanium derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of new carbon-germanium bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can produce a variety of organogermanium compounds with different functional groups.
Aplicaciones Científicas De Investigación
Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds and as a reagent in organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Triethylgermanium chloride: A precursor in the synthesis of Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane.
Organosilicon compounds: Similar in structure and reactivity, often used in similar applications.
Organotin compounds: Another class of organometallic compounds with comparable chemical properties.
Uniqueness
This compound is unique due to the presence of both germanium and an epoxide group in its structure.
Propiedades
Número CAS |
63288-68-6 |
|---|---|
Fórmula molecular |
C13H28GeO3 |
Peso molecular |
304.99 g/mol |
Nombre IUPAC |
triethyl-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethyl]germane |
InChI |
InChI=1S/C13H28GeO3/c1-4-14(5-2,6-3)7-8-15-9-10-16-11-13-12-17-13/h13H,4-12H2,1-3H3 |
Clave InChI |
RFDUGVZQTUJGGJ-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)CCOCCOCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)
![4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14508326.png)



![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)

